Acide ascorbique, sel de calcium

Vue d'ensemble

Description

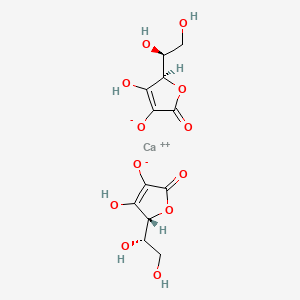

Ascorbic acid calcium salt, also known as Calcium ascorbate, is a compound with the molecular formula CaC12H14O12 . It is the calcium salt of ascorbic acid, one of the mineral ascorbates . It is approximately 10% calcium by mass . As a food additive, it has the E number E 302 . It is approved for use as a food in the EU, USA, and Australia and New Zealand .

Synthesis Analysis

The preparation method of calcium ascorbate involves reacting calcium ascorbate with carbonic acid . Specifically, 35.2 parts of calcium ascorbate are added to 35-70 parts of water, under room temperature-75 ℃, and reacted with 10-11 parts of calcium carbonate for 30-240 minutes . After the reaction reaches balance, an amount of milk of lime is added to make the reaction solution pH value reach 4.5-7.0 .Molecular Structure Analysis

The empirical formula of Ascorbic acid calcium salt is C12H14CaO12 · 2H2O . The molecular weight is 426.34 .Chemical Reactions Analysis

Ascorbic acid serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .Physical and Chemical Properties Analysis

Calcium ascorbate is soluble in water, with about 50 g dissolving in 100 mL . It is slightly soluble in alcohol and insoluble in ether . The molecular weight of Calcium ascorbate is 390.31 .Applications De Recherche Scientifique

Additif alimentaire

L'acide ascorbique, sel de calcium, également connu sous le nom d'ascorbate de calcium, est largement utilisé comme additif alimentaire . Il est considéré comme sûr et efficace lorsqu'il est ajouté aux aliments ou à l'eau potable . Il est utilisé pour préserver la couleur des aliments, prolonger la durée de conservation et empêcher la croissance des micro-organismes .

Source de nutriments

L'ascorbate de calcium sert de source efficace de vitamine C . Il est absorbé par l'intestin par un processus de transport actif dépendant du sodium . À faibles doses, l'absorption est presque complète jusqu'à un point de saturation, après quoi des quantités croissantes de substance non absorbée sont excrétées .

Antioxydant

L'acide ascorbique peut également être utilisé comme cofacteur pour les enzymes et autres composants bioactifs afin d'exercer indirectement des activités biologiques . Il agit comme un capteur de radicaux libres et un donneur/accepteur de transfert d'électrons pour exprimer directement ses propriétés antioxydantes .

Applications pharmaceutiques

L'ascorbate de calcium est utilisé dans plusieurs applications analytiques, y compris les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour des analyses qualitatives et quantitatives . Il est également utilisé dans les tests de contrôle de la qualité des aliments et des boissons, ainsi que dans d'autres exigences de calibration .

Amélioration de la tolérance au sel chez les plantes

L'application exogène de calcium chélaté au sorbitol, qui comprend l'ascorbate de calcium, s'est avérée améliorer la tolérance au sel chez le colza . Elle a augmenté la biomasse et la teneur en sucre soluble, et diminué les teneurs en malondialdéhyde, en proline et en protéines solubles des plants de colza soumis à un stress salin .

Amélioration des propriétés du sol

L'application de calcium chélaté au sorbitol est également prometteuse pour améliorer les propriétés du sol tout en atténuant le stress salin . Elle a augmenté les concentrations de calcium et réduit les concentrations de sodium des plantes et du sol . En outre, elle a modifié l'activité des enzymes du sol et la composition de la communauté microbienne de la rhizosphère .

Safety and Hazards

Ascorbic acid and its salts, including calcium ascorbate, are generally recognized as safe substances for use as a chemical preservative in foods and as a nutrient or dietary supplement . The Cosmetic Ingredient Review states that ascorbic acid and its salts are safe for use in cosmetic and personal care products .

Orientations Futures

Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Future research could focus on the potential therapeutic strategies of improved efficacy and lower toxicity for the use of ascorbate, iron, and the iron–ascorbate complex in different clinical conditions based on their absorption, distribution, metabolism, excretion, toxicity (ADMET), pharmacokinetic, redox, and other properties .

Mécanisme D'action

Target of Action

Ascorbic acid calcium salt, also known as calcium ascorbate, primarily targets a variety of fundamental cellular functions. It serves as a cofactor for a large family of dioxygenases , which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also plays a role in gene expression, differentiation, and redox homeostasis .

Mode of Action

Calcium ascorbate interacts with its targets by serving as a cofactor, enabling these enzymes to carry out their functions . As an antioxidant, it acts as a very effective scavenger of primary reactive oxygen species . Additionally, the reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .

Biochemical Pathways

Ascorbic acid calcium salt affects multiple biochemical pathways. It is involved in the regulation of gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of the extracellular matrix and in the epigenetic processes of histone and DNA demethylation . Furthermore, it is involved in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts . The absolute calcium bioavailability of calcium ascorbate was found to be greater than that of other calcium salts .

Result of Action

The action of ascorbic acid calcium salt results in a multitude of biochemical processes that are dependent on ascorbate in all nucleated human cells . It helps in maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . It also inhibits lipid peroxidation . Moreover, it can protect cellular macromolecules—proteins, lipids, carbohydrates, and nucleic acids—from oxidative damage .

Action Environment

The action of ascorbic acid calcium salt can be influenced by environmental factors. For instance, cells in typical cultures are severely deficient in ascorbate, which raises concerns about their ability to accurately recapitulate toxic and other responses in vivo . Moreover, ascorbic acid is widely acknowledged as the most effective growth regulator for mitigating the effects of salt stress .

Analyse Biochimique

Biochemical Properties

Ascorbic acid calcium salt plays a crucial role in various biochemical reactions. It acts as a potent antioxidant, protecting cells and tissues from damage caused by free radicals. It also serves as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of proline and lysine residues in collagen synthesis . Additionally, ascorbic acid calcium salt interacts with iron-containing proteins, facilitating the reduction of ferric ions to ferrous ions, which is essential for iron absorption and metabolism . The compound also enhances the activity of enzymes involved in the synthesis of neurotransmitters and hormones .

Cellular Effects

Ascorbic acid calcium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of genes involved in collagen synthesis, thereby promoting skin and joint health . It also plays a role in the regulation of redox homeostasis by reducing reactive oxygen species (ROS) and protecting cells from oxidative stress . Furthermore, ascorbic acid calcium salt supports immune function by enhancing the activity of immune cells and promoting the production of cytokines .

Molecular Mechanism

The molecular mechanism of ascorbic acid calcium salt involves several key interactions at the molecular level. It acts as an electron donor, participating in redox reactions that neutralize ROS and regenerate other antioxidants . The compound also binds to specific enzymes, such as prolyl hydroxylase and lysyl hydroxylase, to facilitate the hydroxylation of collagen . Additionally, ascorbic acid calcium salt influences gene expression by modulating the activity of transcription factors and epigenetic regulators . These interactions contribute to its overall antioxidant and pro-collagen effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ascorbic acid calcium salt can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or air . Over time, the degradation of ascorbic acid calcium salt can lead to a decrease in its antioxidant activity and effectiveness . Long-term studies have shown that continuous supplementation with ascorbic acid calcium salt can maintain cellular function and support overall health . The stability and efficacy of the compound may be influenced by storage conditions and formulation.

Dosage Effects in Animal Models

The effects of ascorbic acid calcium salt vary with different dosages in animal models. At low to moderate doses, the compound has been shown to support immune function, enhance collagen synthesis, and protect against oxidative stress . At high doses, ascorbic acid calcium salt can have toxic effects, including gastrointestinal disturbances and kidney stones . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and higher doses do not provide additional benefits .

Metabolic Pathways

Ascorbic acid calcium salt is involved in several metabolic pathways. It is a key player in the biosynthesis of collagen, carnitine, and neurotransmitters . The compound interacts with enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . It also participates in the regeneration of other antioxidants, such as glutathione and vitamin E . Additionally, ascorbic acid calcium salt influences metabolic flux by modulating the activity of enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of ascorbic acid calcium salt within cells and tissues are facilitated by specific transporters and binding proteins. The compound is absorbed in the intestinal lumen and transported to various organs through sodium vitamin C transporters (SVCTs) . Within cells, ascorbic acid calcium salt is distributed to different compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization and accumulation of the compound are influenced by factors such as membrane potential, pH gradients, and the presence of specific transporters .

Subcellular Localization

Ascorbic acid calcium salt exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in redox reactions and antioxidant defense . It is also found in the mitochondria, where it supports energy production and protects against oxidative damage . Additionally, ascorbic acid calcium salt is present in the endoplasmic reticulum, where it plays a role in protein folding and post-translational modifications . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ascorbic acid calcium salt can be achieved through a simple reaction between Ascorbic acid and Calcium hydroxide.", "Starting Materials": [ "Ascorbic acid", "Calcium hydroxide", "Distilled water" ], "Reaction": [ "Dissolve 10 g of Ascorbic acid in 100 mL of distilled water.", "Add 10 g of Calcium hydroxide to the Ascorbic acid solution and stir until completely dissolved.", "Heat the mixture to 60-70°C and maintain the temperature for 30 minutes.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it in an oven at 60°C for 2 hours.", "The resulting product is Ascorbic acid calcium salt." ] } | |

Numéro CAS |

5743-27-1 |

Formule moléculaire |

C6H8CaO6 |

Poids moléculaire |

216.20 g/mol |

Nom IUPAC |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

Clé InChI |

DYUQIXOTDWLZOA-RXSVEWSESA-N |

SMILES isomérique |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |

Color/Form |

White crystalline powder |

| 5743-27-1 | |

Description physique |

White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |

Durée de conservation |

AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |

Solubilité |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Synonymes |

calcium ascorbate Ester C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)

![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)

![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)

![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)